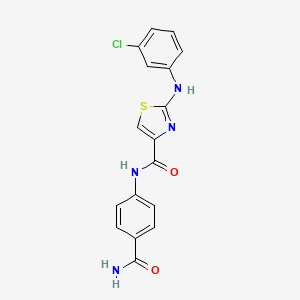

N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide

Description

N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a thiazole-based compound featuring a carboxamide linkage at position 4 of the thiazole ring, substituted with a 4-carbamoylphenyl group. The 2-position of the thiazole is functionalized with a (3-chlorophenyl)amino moiety. This structural framework is common in medicinal chemistry due to the thiazole ring's versatility in interacting with biological targets, particularly enzymes and receptors involved in disease pathways.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S/c18-11-2-1-3-13(8-11)21-17-22-14(9-25-17)16(24)20-12-6-4-10(5-7-12)15(19)23/h1-9H,(H2,19,23)(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBQNOHHOTZUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Carbamoylation: The 4-carbamoylphenyl group is introduced via carbamoylation reactions, often using isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of thiazole derivatives in combating bacterial infections, particularly those caused by resistant strains. The compound N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide has shown promising activity against various pathogens.

Case Study: Tuberculosis

A study focused on derivatives of thiazole compounds revealed that modifications to the thiazole ring can enhance activity against Mycobacterium tuberculosis. The compound was identified as a potential scaffold for developing new anti-tubercular agents, demonstrating significant efficacy with a minimum inhibitory concentration (MIC) lower than traditional antibiotics like isoniazid (INH) and thiolactomycin (TLM) .

| Compound | MIC (µg/ml) | Comparison |

|---|---|---|

| This compound | 0.06 | More effective than INH (0.25) and TLM (13) |

Anti-inflammatory Effects

Thiazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit key signaling pathways involved in inflammation.

Anticancer Potential

The anticancer properties of thiazole derivatives have gained attention due to their ability to modulate various cellular pathways involved in tumor growth and proliferation.

Case Study: Cancer Cell Lines

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The compound's ability to induce cell death was attributed to its interference with the cell cycle and apoptosis pathways .

Summary of Applications

The diverse applications of this compound can be summarized as follows:

| Application | Findings |

|---|---|

| Antimicrobial | Effective against M. tuberculosis with low MIC values |

| Anti-inflammatory | Inhibits TLR signaling, reducing inflammation |

| Anticancer | Induces apoptosis in cancer cell lines |

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide

N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide

- Structure : Features a fluorophenyl group and a sulfonamide substituent.

- Fluorine’s electronegativity may enhance metabolic stability .

Thiazole Carboxamides with Heterocyclic Variations

2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (7d)

- Structure : Incorporates a pyrazole ring and trifluoroethyl group.

- Molecular Weight : 465.93.

- Activity: Exhibits insecticidal properties, suggesting thiazole carboxamides can target non-mammalian systems. The bromo and chloro substituents enhance halogen bonding .

(4R)-2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a)

- Structure : Dihydrothiazole core with a trimethoxyphenyl group.

- Molecular Weight : 373.1.

- Activity : Anticancer activity, with methoxy groups likely improving membrane permeability .

Thiophene vs. Thiazole Carboxamides

N-(4-(3-chloro-4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Structure : Replaces thiazole with thiophene and adds nitro and chloro-fluoro groups.

- Purity : 99.05% (LCMS), indicating robust synthetic protocols.

- Key Differences : The nitro group may confer antibacterial activity, while the thiophene ring alters electronic properties compared to thiazole .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The presence of a carboxamide group, along with chlorophenyl and carbamoyl substituents, contributes to its unique properties. The structural formula can be represented as follows:

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, some thiazole compounds have shown IC50 values in the low micromolar range against solid tumors, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (Colon cancer) | 1.61 ± 1.92 | Induction of apoptosis |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | Bcl-2 inhibition |

| This compound | TBD | TBD | TBD |

Case Study: A study demonstrated that thiazole derivatives with electron-withdrawing groups (like chlorine) on the phenyl ring enhanced cytotoxicity by increasing the electron deficiency of the aromatic system, facilitating interactions with cellular targets .

Antibacterial Activity

Thiazole derivatives have also been recognized for their antibacterial properties. The presence of a chlorophenyl moiety is particularly significant as it has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings: A derivative with similar structural features was reported to exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .

Anti-inflammatory Activity

In addition to anticancer and antibacterial effects, thiazoles are being investigated for their anti-inflammatory properties. Compounds containing thiazole rings have shown potential in reducing inflammation markers in various in vitro models.

Mechanism Insight: The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

- Thiazole Ring: Essential for cytotoxic activity; modifications can enhance potency.

- Chlorophenyl Substituent: Increases lipophilicity and facilitates cellular uptake.

- Carbamoyl Group: May enhance solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.